
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate, also known as MSOP, is a chemical compound that has been widely studied for its potential applications in scientific research. MSOP is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用机制
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate acts as a highly potent and selective antagonist of the NMDA receptor. It binds to the glycine-binding site of the receptor, which is located on the NR1 subunit, and prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. This leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has several biochemical and physiological effects. For example, it leads to the inhibition of LTP, which is a cellular mechanism underlying learning and memory processes. It also leads to the inhibition of the release of various neurotransmitters, such as glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Furthermore, the blockade of the NMDA receptor by this compound has been shown to have neuroprotective effects in various animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and specific manipulation of the receptor function, which is crucial for investigating its role in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate. One of the main areas of research is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists, such as this compound, in these disorders. Furthermore, the development of new methods for the delivery of this compound to the brain, such as nanoparticle-based drug delivery systems, could enhance its efficacy and reduce its side effects.
合成方法
The synthesis of Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the nucleophilic substitution of the pyridine ring with a fluorosulfonyl group. The resulting intermediate is then treated with a chiral auxiliary, which leads to the formation of the desired enantiomer. Finally, the carboxylic acid group is esterified with methyl alcohol to yield the final product. The overall yield of the synthesis is around 10-15%.
科学研究应用
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of the NMDA receptor in synaptic plasticity, long-term potentiation (LTP), and learning and memory processes. It has also been used to investigate the involvement of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O6S/c1-20-12(17)10-3-2-4-15(10)11(16)8-5-9(7-14-6-8)21-22(13,18)19/h5-7,10H,2-4H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWNMXYDDSLGFQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

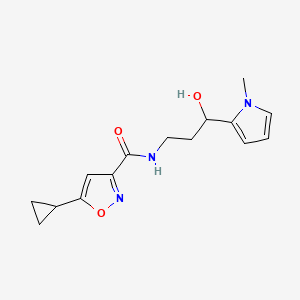
![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

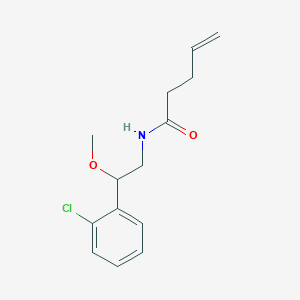
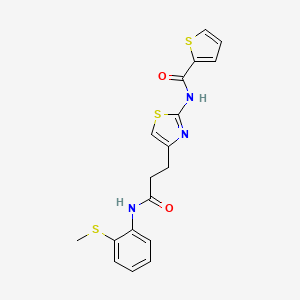

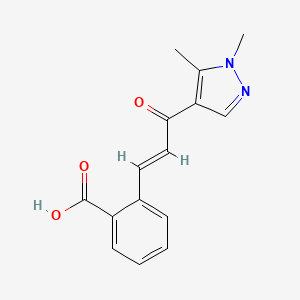
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)
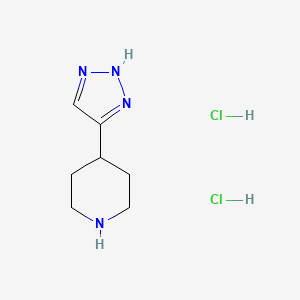
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)